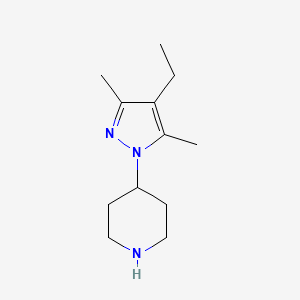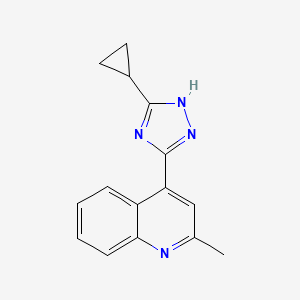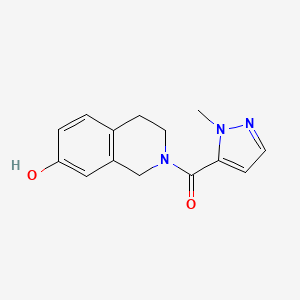![molecular formula C12H15NO3S B7587750 2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the class of pyrrolidine carboxylic acids and has been synthesized using various methods.
作用機序
The mechanism of action of 2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. This compound has also been shown to exhibit anticonvulsant activity, suggesting its potential use in the treatment of epilepsy.
実験室実験の利点と制限
2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects. However, like any chemical compound, it also has some limitations, including potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for research on 2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid. One potential area of research is the development of new synthetic methods for this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in medicine and pharmacology. Finally, future research could focus on exploring the potential use of this compound in the treatment of neurological disorders such as epilepsy and chronic pain.
合成法
The synthesis of 2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid involves the reaction of 2-thiopheneacetic acid with pyrrolidine in the presence of a catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to give the final product.
科学的研究の応用
2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid has been extensively studied for its potential applications in medicine and pharmacology. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties.
特性
IUPAC Name |
2-[1-(2-thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(6-9-3-5-17-8-9)13-4-1-2-10(13)7-12(15)16/h3,5,8,10H,1-2,4,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFUTYVRLUUHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CSC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)

![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587756.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)